![molecular formula C22H23N3O2 B3571796 1-[(2-methoxy-1-naphthyl)methyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B3571796.png)
1-[(2-methoxy-1-naphthyl)methyl]-4-(3-pyridinylcarbonyl)piperazine
Übersicht
Beschreibung
1-[(2-methoxy-1-naphthyl)methyl]-4-(3-pyridinylcarbonyl)piperazine, also known as MPP, is a chemical compound that has been researched for its potential therapeutic properties.
Wirkmechanismus
1-[(2-methoxy-1-naphthyl)methyl]-4-(3-pyridinylcarbonyl)piperazine acts as a dopamine receptor agonist, meaning that it binds to and activates dopamine receptors in the brain. This leads to an increase in dopamine signaling, which can improve motor function and alleviate symptoms of Parkinson's disease. 1-[(2-methoxy-1-naphthyl)methyl]-4-(3-pyridinylcarbonyl)piperazine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 1-[(2-methoxy-1-naphthyl)methyl]-4-(3-pyridinylcarbonyl)piperazine can improve motor function in animal models of Parkinson's disease. 1-[(2-methoxy-1-naphthyl)methyl]-4-(3-pyridinylcarbonyl)piperazine has also been shown to increase dopamine release and reduce oxidative stress in the brain. Additionally, 1-[(2-methoxy-1-naphthyl)methyl]-4-(3-pyridinylcarbonyl)piperazine has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(2-methoxy-1-naphthyl)methyl]-4-(3-pyridinylcarbonyl)piperazine in lab experiments is its high affinity for dopamine receptors, which makes it a useful tool for studying dopamine signaling pathways. However, one limitation is that 1-[(2-methoxy-1-naphthyl)methyl]-4-(3-pyridinylcarbonyl)piperazine is highly toxic and can cause cell death at high concentrations. Therefore, caution must be taken when using 1-[(2-methoxy-1-naphthyl)methyl]-4-(3-pyridinylcarbonyl)piperazine in lab experiments.
Zukünftige Richtungen
Future research on 1-[(2-methoxy-1-naphthyl)methyl]-4-(3-pyridinylcarbonyl)piperazine could focus on its potential therapeutic applications in the treatment of Parkinson's disease and other neurological disorders. Additionally, further studies could investigate the mechanisms underlying 1-[(2-methoxy-1-naphthyl)methyl]-4-(3-pyridinylcarbonyl)piperazine's neuroprotective and anti-inflammatory effects. Finally, research could explore the potential use of 1-[(2-methoxy-1-naphthyl)methyl]-4-(3-pyridinylcarbonyl)piperazine as a tool for studying dopamine signaling pathways and other aspects of neurobiology.
Wissenschaftliche Forschungsanwendungen
1-[(2-methoxy-1-naphthyl)methyl]-4-(3-pyridinylcarbonyl)piperazine has been studied for its potential therapeutic properties, particularly in the treatment of neurological disorders such as Parkinson's disease. Research has shown that 1-[(2-methoxy-1-naphthyl)methyl]-4-(3-pyridinylcarbonyl)piperazine has a high affinity for dopamine receptors, which are involved in the regulation of movement and mood. This has led to investigations into the use of 1-[(2-methoxy-1-naphthyl)methyl]-4-(3-pyridinylcarbonyl)piperazine as a potential dopamine receptor agonist.
Eigenschaften
IUPAC Name |
[4-[(2-methoxynaphthalen-1-yl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-27-21-9-8-17-5-2-3-7-19(17)20(21)16-24-11-13-25(14-12-24)22(26)18-6-4-10-23-15-18/h2-10,15H,11-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZICUMPGYUTBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)C(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



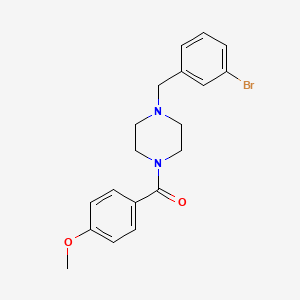
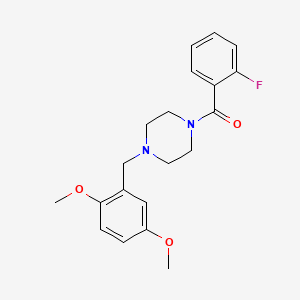
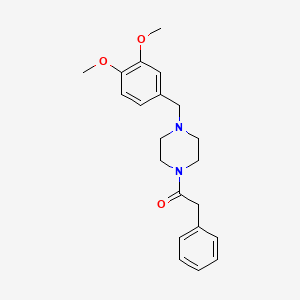
![1-(2-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3571741.png)
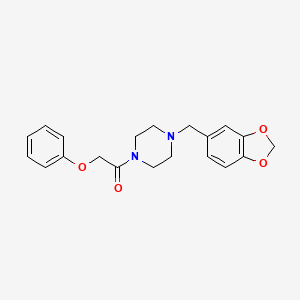
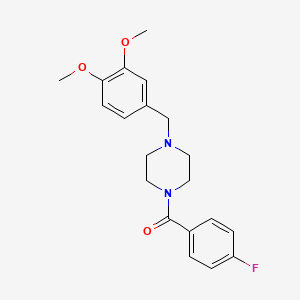
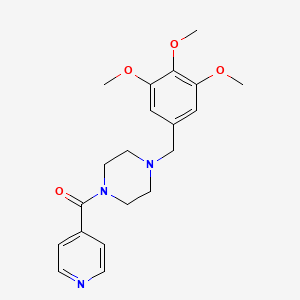

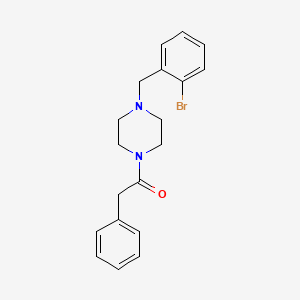
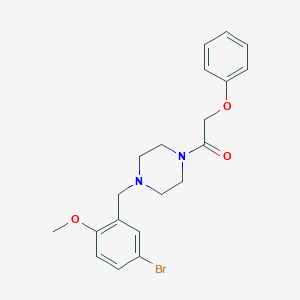

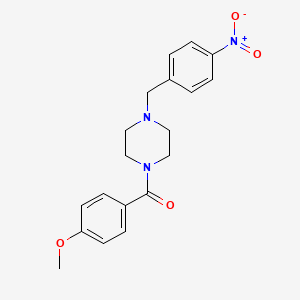

![10-[(2-pyridinylthio)acetyl]-10H-phenothiazine](/img/structure/B3571825.png)